Methyl 3-(2-bromoacetyl)benzoate
Overview
Description
Methyl 3-(2-bromoacetyl)benzoate is a chemical compound with the CAS Number: 27475-19-01. It has a molecular weight of 257.081 and its IUPAC name is methyl 3-(bromoacetyl)benzoate1. It is a solid at room temperature1.
Synthesis Analysis
While specific synthesis methods for Methyl 3-(2-bromoacetyl)benzoate are not readily available, it’s worth noting that Methyl benzoate, a related compound, is formed by the condensation of methanol and benzoic acid, in the presence of a strong acid2.
Molecular Structure Analysis
The InChI code for Methyl 3-(2-bromoacetyl)benzoate is 1S/C10H9BrO3/c1-14-10(13)8-4-2-3-7(5-8)9(12)6-11/h2-5H,6H2,1H31. This indicates that the molecule consists of a benzene ring (C6H5) attached to a bromoacetyl group (BrCH2CO) and a methoxy group (OCH3).
Chemical Reactions Analysis
Specific chemical reactions involving Methyl 3-(2-bromoacetyl)benzoate are not readily available. However, Methyl benzoate, a related compound, reacts at both the ring and the ester, depending on the substrate. Electrophiles attack the ring, illustrated by acid-catalysed nitration with nitric acid to give methyl 3-nitrobenzoate2.Physical And Chemical Properties Analysis
Methyl 3-(2-bromoacetyl)benzoate is a solid at room temperature1. It has a purity of 98%1. The storage temperature is recommended to be at room temperature in a sealed, dry environment1.Safety And Hazards
Methyl 3-(2-bromoacetyl)benzoate is classified as a dangerous substance. It has a GHS05 pictogram, and the signal word is "Danger"1. The hazard statement is H314, which means it causes severe skin burns and eye damage1. The precautionary statements are P280, P305+P351+P338, and P3101, which advise wearing protective gloves/clothing/eye protection/face protection, rinsing cautiously with water for several minutes in case of contact with eyes, and seeking immediate medical advice/attention in case of feeling unwell1.
Future Directions
Specific future directions for the use or study of Methyl 3-(2-bromoacetyl)benzoate are not readily available in the literature.
Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult a professional or trusted source when dealing with chemicals. Stay safe!
properties
IUPAC Name |
methyl 3-(2-bromoacetyl)benzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c1-14-10(13)8-4-2-3-7(5-8)9(12)6-11/h2-5H,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOUUCORIWWWPLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C(=O)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50919673 | |
Record name | Methyl 3-(bromoacetyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50919673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2-bromoacetyl)benzoate | |
CAS RN |
915402-28-7 | |
Record name | Methyl 3-(bromoacetyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50919673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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